5H-Indolo(2,3-a)pyrrolo(3,4-C)carbazole-5,7(6H)-dione, 12-(4-deoxy-4-fluoro-beta-D-glucopyranosyl)-3,9-difluoro-12,13-dihydro-
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Overview
Description
BMS-250749 is a fluoroglycosylated fluoroindolocarbazole with antitumor activity.
Scientific Research Applications
Synthesis and Anticancer Activity
Synthesis of NB-506
This compound, a derivative of 5H-Indolo[2,3-a]pyrrolo[3,4-C]carbazole, has been synthesized as an anticancer agent, showing potent inhibition of topoisomerase 1. The synthesis involved starting from dibromomaleimide and indole compound, with a focus on glycosylation of indolocarbazole (Ohkubo et al., 1997).
Anticancer Effects
Analogs of NB-506 exhibited significant anticancer activity, particularly in human stomach cancer cells. A specific derivative demonstrated notably potent anticancer activity, indicating the potential of these compounds in cancer treatment (Ohkubo et al., 1999).
Topoisomerase I Inhibition
NB-506 enhances DNA cleavage catalyzed by topoisomerase I, indicating its mechanism of action as a topoisomerase I poison. It also exhibits selectivity towards tumor cell lines accumulating NB-506 (Yoshinari et al., 1995).
Structural and Interaction Studies
Structure-Activity Relationship
The glucuronidation of this compound and its related indolocarbazole compounds was studied, revealing dependence on molecular size and interaction with UDP-glucuronosyltransferase (Takenaga et al., 2002).
Interaction with Membranes
Studies on rebeccamycin derivatives, which are related to this compound, showed interactions with purified membranes, suggesting a role in cellular uptake and DNA intercalation for these types of molecules (Goossens et al., 2000).
Pharmacokinetics and Metabolism
- In vivo Metabolism: The pharmacokinetics and metabolism of NB-506 in rats and dogs were investigated, highlighting species differences in metabolism and the potential impact on pharmacokinetics (Takenaga et al., 1999).
DNA Binding and Quadruplex Ligand Properties
DNA Binding and Topoisomerase I Activities
Indolocarbazole diglycosides related to this compound have been shown to intercalate with DNA and affect topoisomerase I-mediated DNA relaxation and cleavage, indicating a mechanism of cytotoxicity and DNA interaction (Facompré et al., 2002).
c-Myc Guanine Quadruplex Ligand
A derivative of indolocarbazole exhibited high affinity towards the G-quadruplex derived from the c-Myc oncogene promoter, suggesting a role in the regulation of c-Myc expression and potential therapeutic application (Kaluzhny et al., 2011).
properties
CAS RN |
406913-72-2 |
---|---|
Product Name |
5H-Indolo(2,3-a)pyrrolo(3,4-C)carbazole-5,7(6H)-dione, 12-(4-deoxy-4-fluoro-beta-D-glucopyranosyl)-3,9-difluoro-12,13-dihydro- |
Molecular Formula |
C26H18F3N3O6 |
Molecular Weight |
525.4 g/mol |
IUPAC Name |
7,19-difluoro-3-[(2R,3R,4R,5S,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione |
InChI |
InChI=1S/C26H18F3N3O6/c27-8-1-3-12-10(5-8)15-17-18(25(37)31-24(17)36)16-11-6-9(28)2-4-13(11)32(21(16)20(15)30-12)26-23(35)22(34)19(29)14(7-33)38-26/h1-6,14,19,22-23,26,30,33-35H,7H2,(H,31,36,37)/t14-,19-,22+,23-,26-/m1/s1 |
InChI Key |
MUXIBMYSVWHKJF-KLQAUAMZSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1F)C3=C4C(=C5C6=C(C=CC(=C6)F)N(C5=C3N2)[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)F)O)O)C(=O)NC4=O |
SMILES |
C1=CC2=C(C=C1F)C3=C4C(=C5C6=C(C=CC(=C6)F)N(C5=C3N2)C7C(C(C(C(O7)CO)F)O)O)C(=O)NC4=O |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C4C(=C5C6=C(C=CC(=C6)F)N(C5=C3N2)C7C(C(C(C(O7)CO)F)O)O)C(=O)NC4=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BMS 250749 BMS-250749 BMS250749 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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